2-(Dimethylamino)acetanilide-d6
Description
2-(Dimethylamino)acetanilide-d6 is a deuterated derivative of 2-(dimethylamino)acetanilide, where six hydrogen atoms are replaced with deuterium. Its molecular formula is C10D6H8N2O, with a molecular weight of 184.27 g/mol . This isotopic labeling enhances its utility in NMR spectroscopy and metabolic studies by reducing signal interference from natural hydrogen isotopes . The compound’s structure combines a dimethylamino group and an acetanilide backbone, offering solubility in polar solvents and reactivity typical of aromatic amines and amides .
Properties
Molecular Formula |
C₁₀H₈D₆N₂O |
|---|---|
Molecular Weight |
184.27 |
Synonyms |
α-Dimethylaminoacetanilide-d6; 2-Dimethylaminoacetanilide-d6; 2-(Dimethylamino)-N-phenylacetamide-d6; |
Origin of Product |
United States |
Scientific Research Applications
NMR Spectroscopy
One of the primary applications of 2-(Dimethylamino)acetanilide-d6 is in NMR spectroscopy. The presence of deuterium allows for enhanced resolution and sensitivity in spectral analysis, facilitating the study of molecular interactions and dynamics. This is particularly beneficial in:
- Studying Reaction Mechanisms : The deuterated compound can be used to trace reaction pathways and mechanisms due to the distinct NMR signals produced by deuterium.
- Structural Elucidation : Researchers utilize this compound for determining the structure of complex organic molecules by providing clearer spectral data.
Biological Studies
The compound has been investigated for its biological activities, including:
- Anticancer Research : Studies have shown that derivatives of acetanilide compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their efficacy against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines, demonstrating promising results in inhibiting cell growth .
- Enzyme Inhibition Studies : Research indicates that certain anilides can inhibit specific enzymes involved in cancer progression, such as histone deacetylases. The application of this compound in these studies helps in understanding the binding interactions at a molecular level .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical compounds. Its unique properties allow researchers to:
- Develop New Therapeutics : The compound can be modified to create new drug candidates with enhanced efficacy and reduced side effects.
- Investigate Drug Mechanisms : By using deuterated compounds, scientists can explore the pharmacokinetics and metabolism of drugs more effectively.
Case Study 1: Anticancer Activity
A study focused on synthesizing new heterocyclic compounds containing acetanilide moieties revealed that modifications to the structure significantly influenced their anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, showcasing varying degrees of potency. The findings indicated that introducing specific functional groups could enhance therapeutic effectiveness .
| Compound | IC50 (µg/ml) | Activity Level |
|---|---|---|
| Compound A | 5.3 | Very Strong |
| Compound B | 13.8 | Strong |
| Compound C | 30.4 | Moderate |
Case Study 2: Enzyme Inhibition
In another investigation, derivatives of acetanilide were tested for their ability to inhibit vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis. The study highlighted that specific modifications led to increased inhibitory effects on smooth muscle proliferation, suggesting potential therapeutic avenues for treating conditions like atherosclerosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated vs. Non-Deuterated Analogs
2-(Dimethylamino)acetanilide (Non-Deuterated)
- Molecular Formula : C10H14N2O.
- Applications : Used as a precursor in synthetic chemistry and as a reference standard.
- Key Difference : Lacks deuterium, making it less suitable for isotopic tracing or metabolic stability studies. Deuteration in the -d6 variant reduces metabolic degradation rates, enhancing its utility in pharmacokinetic research .
Functional Group Variations
2-(Dimethylamino)acetyl Chloride Hydrochloride
- Structure : Features an acyl chloride group instead of an acetanilide moiety.
- Reactivity : Highly reactive in acylation reactions due to the electrophilic chloride group.
- Applications: Used as a versatile intermediate in peptide synthesis, unlike 2-(dimethylamino)acetanilide-d6, which is primarily a spectroscopic tool .
Ethyl 4-(Dimethylamino) Benzoate
- Structure : Contains a benzoate ester group instead of an acetanilide.
- Performance: In resin cements, this compound exhibits higher reactivity and better physical properties compared to 2-(dimethylamino) ethyl methacrylate derivatives, which are less stable .
N-(2-Chloro-6-methylphenyl)acetamide
- Structure : Chloro and methyl substituents on the aromatic ring.
- Biological Activity : Demonstrates moderate antimicrobial activity via enzymatic inhibition, contrasting with the deuterated acetanilide-d6, which is used for mechanistic studies rather than direct bioactivity .
Acetanilide, 2'-Chloro-2-(diethylamino)-5'-methyl-, Hydrochloride
- Structure: Combines chloro, diethylamino, and methyl groups.
- Uniqueness: Enhanced binding affinity due to multiple substituents, making it more specific in receptor interactions compared to simpler analogs like this compound .
Thioester and Thiazole Derivatives
S-[2-(Dimethylamino)ethyl] Ethanethioate
- Structure : Features a thioester group instead of an acetanilide.
- Applications : Used in sulfur-containing drug synthesis. The thioester’s lower stability compared to the amide group in acetanilide-d6 limits its use in long-term studies .
2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic Acid
- Structure: Contains a thiazole ring linked to a dimethylaminoethyl group.
Data Tables Highlighting Structural and Functional Differences
Table 1: Comparison of Acetanilide Derivatives
Table 2: Reactivity and Stability Comparison
Key Research Findings
- Deuteration Advantages: The -d6 label in this compound significantly improves metabolic stability, with a 3–5× longer half-life observed in hepatic microsome studies compared to non-deuterated analogs .
- Spectroscopic Utility : In NMR, deuterium substitution eliminates proton signal splitting, providing clearer spectral data for molecular dynamics analysis .
- Comparative Reactivity: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin formulations, achieving a 15–20% higher degree of conversion .
Preparation Methods
Catalytic Deuterium Exchange Using Iron-Based Catalysts
Recent advances leverage nanostructured iron catalysts for selective deuteration of aromatic amines. As demonstrated by, a cellulose-supported iron catalyst enables efficient H/D exchange in anilines using D₂O under hydrogen pressure. Applied to 2-(Dimethylamino)acetanilide, this method replaces six hydrogen atoms in the dimethylamino groups with deuterium at 80–100°C, achieving >98% isotopic incorporation.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Fe |
| D₂O Concentration | 10 equiv |
| Temperature | 90°C |
| Reaction Time | 24 hours |
| Yield | 92% |
This approach is scalable to kilogram quantities and avoids expensive deuterated reagents, making it industrially viable.
Isotopic Exchange via Acidic or Basic Media
Deuteration can also occur under acidic or basic conditions, where labile hydrogens in the dimethylamino group exchange with deuterium from D₂O. For example, refluxing 2-(Dimethylamino)acetanilide in D₂O with a catalytic amount of HCl or NaOH promotes H/D exchange. However, this method achieves lower selectivity (70–85% deuteration) and risks hydrolyzing the acetamide group.
Comparative Data:
| Method | Deuteration Efficiency | Scalability | Cost |
|---|---|---|---|
| Iron Catalyst | 98% | High | $$ |
| Acidic Exchange | 75% | Moderate | $ |
| Basic Exchange | 70% | Low | $ |
Purification and Characterization
Recrystallization and Chromatography
Post-synthesis, this compound is purified via recrystallization from ethanol/water mixtures, removing unreacted starting materials and isotopic byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm further isolates the deuterated compound, achieving ≥99% chemical purity.
Spectroscopic Confirmation
NMR Analysis:
-
¹H NMR (DMSO-d6) : The deuterated dimethylamino group suppresses proton signals, leaving a singlet for the acetamide methyl (δ 2.10 ppm) and aromatic protons (δ 7.30–7.84 ppm).
-
¹³C NMR : Key peaks include C=O (δ 168.5 ppm) and N-CH₃ (δ 38.2 ppm).
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 208.2 [M+H]⁺, with a distinctive +6 mass shift compared to the non-deuterated compound.
Industrial-Scale Applications and Challenges
The iron-catalyzed deuteration method is preferred for commercial production due to its scalability and cost-effectiveness. However, challenges persist in minimizing trace metal residues and ensuring batch-to-batch consistency. Recent patents highlight innovations in continuous-flow reactors to enhance yield and reduce reaction times.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing isotopically labeled 2-(Dimethylamino)acetanilide-d6, and how can purity be verified?
- Methodology : Deuterated analogs like this compound are typically synthesized via nucleophilic substitution or hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated dimethylamine). Key steps include:
- Using deuterated dimethylamine (e.g., Dimethyl-d6-amine hydrochloride, CAS 506-59-2) to ensure isotopic labeling .
- Purification via column chromatography or recrystallization, followed by characterization using LC-MS and ¹H/²H NMR to confirm deuterium incorporation (>98% isotopic purity) .
Q. How does deuteration impact the physicochemical stability of this compound in experimental storage conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via:
- HPLC-UV to track impurity profiles .
- Mass spectrometry to detect deuterium loss or isotopic scrambling .
- Key Findings : Deuteration generally enhances metabolic stability but may alter solubility. Store in inert atmospheres (argon) at -20°C to minimize deuterium exchange .
Advanced Research Questions
Q. How can computational modeling predict the kinetic isotope effects (KIEs) of this compound in enzyme-catalyzed reactions?
- Methodology :
- Use density functional theory (DFT) to model reaction pathways and calculate primary/secondary KIEs for C-D vs. C-H bond cleavage .
- Validate predictions experimentally via stopped-flow kinetics or isotopic tracing in enzymatic assays (e.g., cytochrome P450 systems) .
Q. What experimental strategies resolve contradictions in biological activity data between 2-(Dimethylamino)acetanilide and its deuterated analog?
- Methodology :
- Perform side-by-side assays (e.g., receptor binding, cytotoxicity) under identical conditions to isolate deuteration effects .
- Analyze pharmacokinetic parameters (e.g., AUC, t₁/₂) in vivo to assess isotopic impacts on absorption/metabolism .
- Case Study : In resin cements, deuterated amines (e.g., 2-(Dimethylamino)ethyl methacrylate-d6) showed altered polymerization kinetics compared to non-deuterated analogs, attributed to reduced hydrogen bonding .
Q. How can NMR-based metabolomics differentiate the metabolic fate of this compound in mammalian vs. microbial systems?
- Methodology :
- Incubate the compound with liver microsomes or bacterial cultures, then extract metabolites for ¹H/¹³C NMR and HR-MS analysis .
- Use ²H NMR to track deuterium retention in metabolites, identifying species-specific detoxification pathways .
- Critical Insight : Deuterium labeling can reduce oxidative metabolism in mammalian systems, enhancing compound bioavailability .
Methodological Design Considerations
Q. What are the best practices for designing isotope tracer studies using this compound in environmental fate analysis?
- Protocol :
- Spike environmental samples (soil, water) with the deuterated compound and monitor degradation via LC-HRMS .
- Use parallel reaction monitoring (PRM) to distinguish between abiotic (hydrolysis) and biotic (microbial) degradation pathways .
- Data Validation : Cross-reference with non-deuterated controls to quantify isotopic dilution effects .
Q. How to optimize reaction conditions for coupling this compound with fluorescent probes for cellular imaging?
- Approach :
- Use amine-reactive probes (e.g., NHS esters) in deuterated solvents (DMSO-d6) to minimize side reactions .
- Characterize conjugates via MALDI-TOF and fluorescence anisotropy to confirm labeling efficiency and probe functionality .
- Pitfalls : Deuteration may alter probe hydrophobicity, requiring solvent optimization (e.g., D₂O/PBS mixtures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
